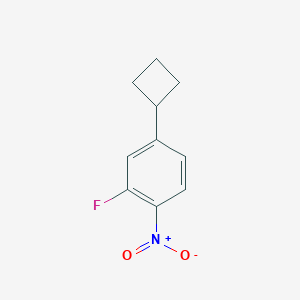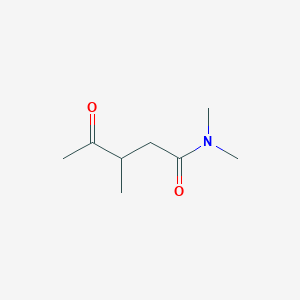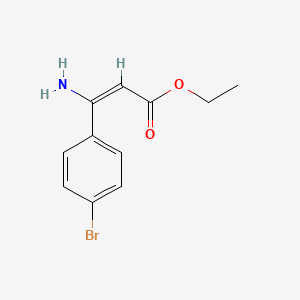
Methyl 4-formyl-3,5-dimethylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-formyl-3,5-dimethylbenzoate is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . It is a derivative of benzoic acid and is characterized by the presence of a formyl group and two methyl groups on the benzene ring, along with a methyl ester functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-formyl-3,5-dimethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4-formyl-3,5-dimethylbenzoic acid with methanol in the presence of an acid catalyst . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-formyl-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: 4-formyl-3,5-dimethylbenzoic acid
Reduction: 4-hydroxymethyl-3,5-dimethylbenzoate
Substitution: Various amides and alcohol derivatives
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of methyl 4-formyl-3,5-dimethylbenzoate depends on its functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions are facilitated by the presence of catalysts or enzymes that target specific molecular pathways .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dimethylbenzoate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl 4-formylbenzoate: Lacks the additional methyl groups, which can influence the compound’s reactivity and steric properties.
Methyl 3,5-dimethoxybenzoate: Contains methoxy groups instead of methyl groups, leading to different electronic effects and reactivity.
Uniqueness
Methyl 4-formyl-3,5-dimethylbenzoate is unique due to the combination of its formyl, methyl, and ester functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 4-formyl-3,5-dimethylbenzoate |
InChI |
InChI=1S/C11H12O3/c1-7-4-9(11(13)14-3)5-8(2)10(7)6-12/h4-6H,1-3H3 |
Clave InChI |
JXUFGZSFTGZZNF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C=O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S)-5-Methyl-2-[3-[4-(Ethylsulfinyl)phenyl]benzofuran-5-yl]-1,3,4-oxadiazole](/img/structure/B13980953.png)








